Predicted Lipophilicity (XLogP) of the 1-Ethyl Derivative vs. the 1-Isobutyl Analog
The target compound 1-ethyl-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one exhibits a computed XLogP of 0.8 , which is 1.0 log unit lower than the 1-isobutyl analog (XLogP 1.8) . This difference places the 1-ethyl compound in a more favorable lipophilicity range for oral bioavailability according to Lipinski's Rule of Five, offering a quantifiable advantage for hit-to-lead programs where lower logP is desired.
| Evidence Dimension | Predicted lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP = 0.8 |
| Comparator Or Baseline | 1-Isobutyl-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one (CAS 920250-09-5): XLogP = 1.8 |
| Quantified Difference | Target XLogP is 1.0 units lower (more hydrophilic) |
| Conditions | Computed using XLogP3 algorithm, PubChem release 2021.05.07 |
Why This Matters
A lower XLogP predicts improved aqueous solubility and reduced non-specific binding, making the 1-ethyl compound a more attractive starting point for lead optimization where optimal logD is critical.
- [1] PubChem Compound Summary, CID 17014786, 1-ethyl-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one. View Source
- [2] PubChem Compound Summary, CID 44015327, 1-isobutyl-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one. View Source
